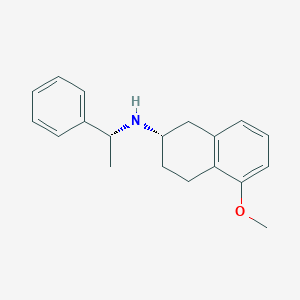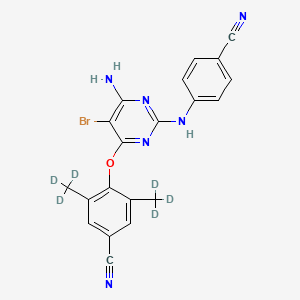
Etravirine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etravirine-d6 is a deuterated form of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. The deuterated version, this compound, is often utilized in pharmacokinetic studies to understand the drug’s behavior in the body more accurately.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of etravirine involves several key steps, including halogenation, amination, and cyclization reactions. One practical method involves the use of microwave-promoted amination, which significantly reduces reaction time and improves yield. The process starts with halogenated pyridines or 4-guanidinobenzonitrile as starting materials .
Industrial Production Methods: Industrial production of etravirine involves a series of well-optimized steps to ensure high yield and purity. The process includes performing a cyclization reaction under alkaline conditions, followed by chlorination and bromination to obtain the intermediate compounds. These intermediates undergo further substitution reactions to produce etravirine .
Chemical Reactions Analysis
Types of Reactions: Etravirine undergoes various chemical reactions, including:
Oxidation: Etravirine can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions are less common for etravirine.
Substitution: The most significant reactions involve nucleophilic substitution, particularly during its synthesis.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenated compounds and amines are commonly used in substitution reactions.
Major Products: The primary product of these reactions is etravirine itself, with various intermediates formed during the synthesis process .
Scientific Research Applications
Etravirine-d6 has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of etravirine.
Medicine: Utilized in pharmacokinetic studies to improve drug formulations and dosing regimens.
Industry: Employed in the development of new antiretroviral therapies.
Mechanism of Action
Etravirine-d6 exerts its effects by directly inhibiting the reverse transcriptase enzyme of human immunodeficiency virus type 1. It binds to the enzyme and blocks both DNA-dependent and RNA-dependent polymerase activities, preventing the replication of the virus . This mechanism does not affect human DNA polymerases alpha, beta, or gamma, making it highly specific to the virus .
Comparison with Similar Compounds
Efavirenz: A first-generation non-nucleoside reverse transcriptase inhibitor.
Nevirapine: Another first-generation non-nucleoside reverse transcriptase inhibitor.
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor similar to etravirine.
Uniqueness: Etravirine-d6 is unique due to its higher genetic barrier to resistance and its effectiveness against non-nucleoside reverse transcriptase inhibitor-resistant strains of human immunodeficiency virus type 1. Its deuterated form, this compound, provides more accurate pharmacokinetic data, aiding in better drug development and therapeutic strategies .
Properties
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(trideuteriomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-WFGJKAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
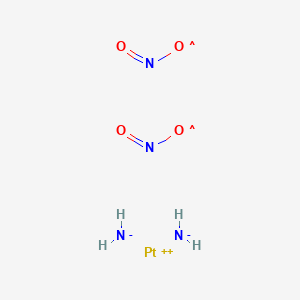
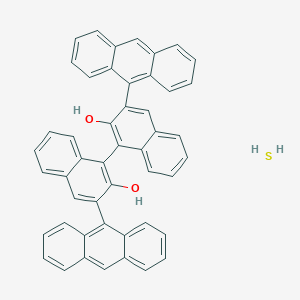
![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B8089589.png)

![(5aS,10bR)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8089621.png)
![(5aR,10bS)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B8089634.png)
![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089642.png)
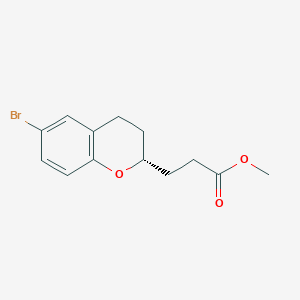
![3-hydroxy-N-[(3R,4S,7S,20S,27R,28S,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B8089650.png)
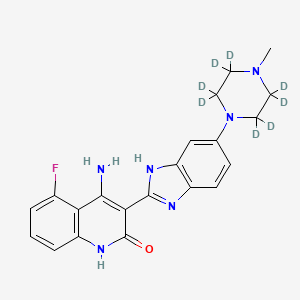
![(1R,9S)-11-(2-aminobenzoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8089667.png)
![3-[4-[3-(4-Aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethylbenzenemethanamine](/img/structure/B8089678.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B8089684.png)
